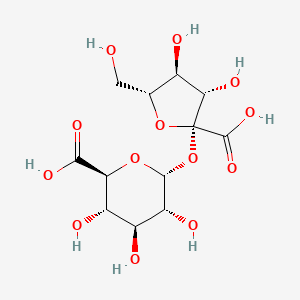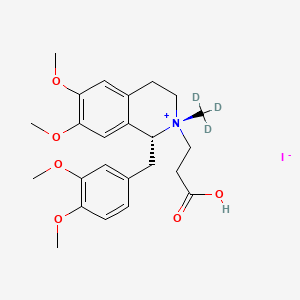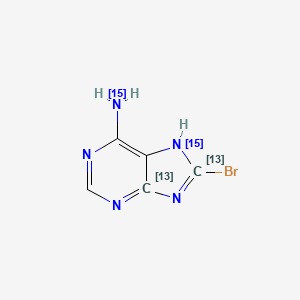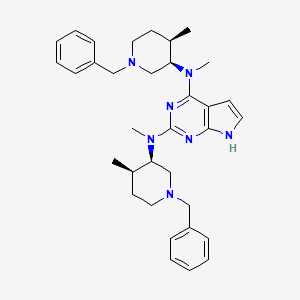
N,N'-Bis(3R,4R)-1-benzyl-4-methylpiperidin-3-yl-N,N'-dimethyl-7-deazapurine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(3R,4R)-1-benzyl-4-methylpiperidin-3-yl-N,N’-dimethyl-7-deazapurine-2,6-diamine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a piperidine ring with a deazapurine moiety, making it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3R,4R)-1-benzyl-4-methylpiperidin-3-yl-N,N’-dimethyl-7-deazapurine-2,6-diamine typically involves multiple steps, starting with the preparation of the piperidine and deazapurine intermediates. The piperidine ring can be synthesized through a series of reactions including alkylation, reduction, and cyclization. The deazapurine moiety is often prepared via nucleophilic substitution reactions on a purine precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Key considerations include the availability of starting materials, reaction yields, and the purification process to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(3R,4R)-1-benzyl-4-methylpiperidin-3-yl-N,N’-dimethyl-7-deazapurine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N’-Bis(3R,4R)-1-benzyl-4-methylpiperidin-3-yl-N,N’-dimethyl-7-deazapurine-2,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4R,5R)-3,4-Dihydroxy-N,N’-bis[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,5-bis(2-phenylethyl)hexanediamide: A compound with a similar structural motif but different functional groups.
Diol-Based HIV-1 Protease Inhibitor 4: Shares some structural similarities and is used in antiviral research.
Uniqueness
N,N’-Bis(3R,4R)-1-benzyl-4-methylpiperidin-3-yl-N,N’-dimethyl-7-deazapurine-2,6-diamine is unique due to its specific combination of a piperidine ring and a deazapurine moiety, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C34H45N7 |
|---|---|
Molecular Weight |
551.8 g/mol |
IUPAC Name |
2-N,4-N-bis[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-2-N,4-N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C34H45N7/c1-25-16-19-40(21-27-11-7-5-8-12-27)23-30(25)38(3)33-29-15-18-35-32(29)36-34(37-33)39(4)31-24-41(20-17-26(31)2)22-28-13-9-6-10-14-28/h5-15,18,25-26,30-31H,16-17,19-24H2,1-4H3,(H,35,36,37)/t25-,26-,30+,31+/m1/s1 |
InChI Key |
HMVNZODBSHEMTA-GJVGYNRESA-N |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC(=NC3=C2C=CN3)N(C)[C@H]4CN(CC[C@H]4C)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC(=NC3=C2C=CN3)N(C)C4CN(CCC4C)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


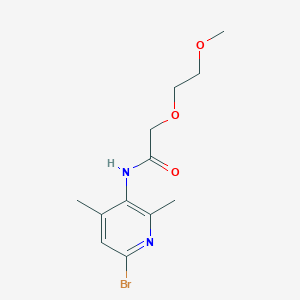
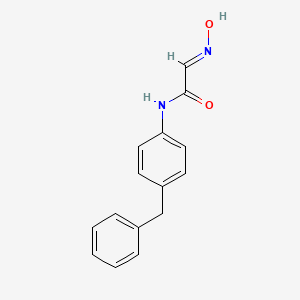

![N-Acetyl-D-[1,2,3-13C3]neuraminic Acid](/img/structure/B13843875.png)
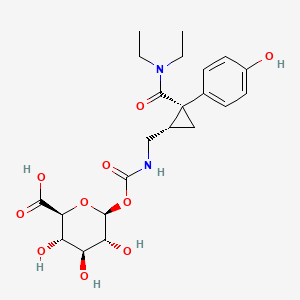
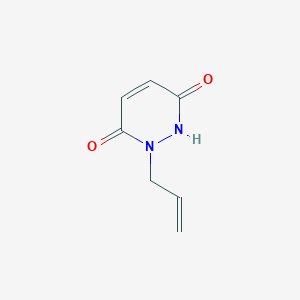

![[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13843901.png)
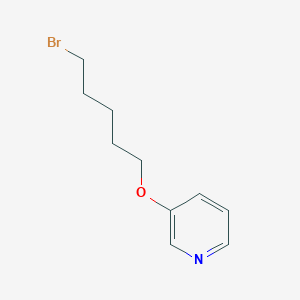
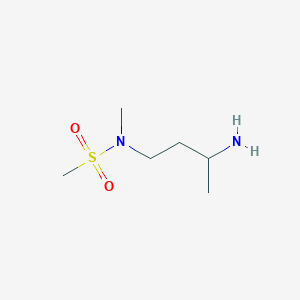
![disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13843934.png)
